2-(3,5-Dichlorophenyl)-1-fluoronaphthalene is an organofluorine compound characterized by a naphthalene core substituted with a dichlorophenyl group and a fluorine atom. This compound is notable for its unique structural features, which include the presence of both electron-withdrawing chlorine atoms and a fluorine atom that can significantly influence its chemical behavior and biological activity. The molecular formula of this compound is C₁₃H₈Cl₂F, and it has a molecular weight of approximately 253.10 g/mol.
These reactions can lead to various substituted derivatives depending on the specific reagents and conditions used .
Research indicates that compounds with similar structures to 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene may exhibit significant biological activities. For instance, fluorinated compounds are known to enhance lipophilicity and biological availability, which can improve their pharmacological properties. Studies have shown that fluorine substitution often alters biological activity, including antimutagenic effects and potential anticancer properties . The presence of fluorine is associated with increased antioxidant activity, which may promote DNA repair mechanisms .
The synthesis of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene can be achieved through various methods:
2-(3,5-Dichlorophenyl)-1-fluoronaphthalene has potential applications in various fields:
Interaction studies involving 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene focus on its reactivity with various biological targets. These studies often assess how the compound interacts with enzymes or receptors relevant to disease pathways. For example, its ability to modulate mutagenicity suggests potential interactions with DNA repair mechanisms or cellular signaling pathways involved in cancer development .
Fluorinated compounds are frequently evaluated for their toxicity profiles and mutagenic potential across different biological systems, underscoring their importance in drug discovery and environmental chemistry .
Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Fluoronaphthalene | Naphthalene core with one fluorine atom | Used as a solvent and precursor in organic synthesis |
| 3-(3,5-Dichlorophenyl)aniline | Aniline derivative with dichlorophenyl substitution | Potentially useful in dye manufacturing |
| 4-Fluorobenzaldehyde | Benzaldehyde with one fluorine atom | Important in organic synthesis as an electrophile |
| 4-(3,5-Dichlorophenyl)phenol | Phenolic compound with dichlorophenyl substitution | Exhibits antioxidant properties |
The uniqueness of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene lies in its combination of both fluorine and dichloro substitutions on the naphthalene ring, which can significantly modify its reactivity and biological interactions compared to other similar compounds .
Traditional methods for synthesizing 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene often involve multi-step sequences starting from naphthalene derivatives. A prominent route utilizes diazotization and fluorination, where 1-naphthylamine undergoes diazotization with nitrous acid (HNO₂) in the presence of hydrochloric acid (HCl) to form a diazonium salt. Subsequent thermal decomposition in aprotic solvents like petroleum ether at 75–120°C yields 1-fluoronaphthalene. Introducing the 3,5-dichlorophenyl group typically occurs via Friedel-Crafts acylation, where aluminum chloride (AlCl₃) catalyzes the electrophilic substitution of naphthalene with 3,5-dichlorobenzoyl chloride.
Key Considerations:
Catalytic cross-coupling reactions enable precise construction of the carbon-carbon bond between the naphthalene core and dichlorophenyl group. The Suzuki-Miyaura coupling is widely employed, using palladium catalysts (e.g., Pd(PPh₃)₄) to couple 1-fluoronaphthaleneboronic acid with 3,5-dichlorophenyl halides. Aryl bromides are preferred over chlorides due to their higher reactivity, with typical conditions involving aqueous bases (K₂CO₃) and polar aprotic solvents (DMF) at 80–100°C.
Ullmann coupling offers an alternative for aryl-aryl bond formation, particularly on metal surfaces like copper or silver. Density functional theory (DFT) studies reveal that iodinated naphthalenes exhibit lower dissociation barriers (~1.5 eV) on Ag(111) surfaces compared to brominated analogs, facilitating radical coupling.
Comparative Performance of Catalytic Methods
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 92 | 98.5 |
| Ullmann (Ag) | Ag(111) surface | 150 | 78 | 95.0 |
Microwave irradiation significantly accelerates fluorination and coupling steps. For example, microwave-assisted fluorination of 1-bromonaphthalene with potassium fluoride (KF) in DMF achieves 95% conversion in 2 minutes at 55–60°C, compared to 60 minutes under conventional heating. This method reduces side-product formation and improves radiochemical yields by 55% in analogous fluorinated compounds.
Applications in Cross-Coupling:
Recent advances prioritize solvent reduction and eco-friendly reagents. Mechanochemical synthesis via ball milling enables Ullmann coupling without solvents, using copper powder as a catalyst. This approach achieves 80% yield at ambient temperatures, eliminating toxic solvent waste.
Green Solvent Alternatives:
Table: Solvent Efficiency in Traditional vs. Green Methods
| Parameter | Traditional (DMF) | Green (CPME) |
|---|---|---|
| Yield (%) | 85 | 88 |
| Solvent Recovery (%) | 60 | 90 |
| Toxicity | High | Low |
The anticancer potential of 2-(3,5-dichlorophenyl)-1-fluoronaphthalene is hypothesized to arise from its ability to disrupt cellular proliferation pathways. Halogenated naphthalenes are known to intercalate DNA or inhibit topoisomerases, though direct evidence for this compound remains limited. Computational studies suggest high binding affinity for the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis [5]. Inhibition of Bcl-2 could promote mitochondrial cytochrome c release, activating caspase-dependent apoptosis.
Additionally, the compound’s dichlorophenyl moiety may stabilize interactions with mutant p53 (mt-p53), a common oncogenic driver in colorectal and breast cancers [5]. Stabilization of mt-p53 could restore wild-type transcriptional activity, inducing cell cycle arrest. Preliminary in vitro assays on SW480 colorectal cancer cells show dose-dependent reductions in viability, though specific IC~50~ values require further validation (Table 1).
Table 1: Hypothesized Anticancer Mechanisms of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene
| Mechanism | Target | Observed Effect |
|---|---|---|
| Apoptosis induction | Bcl-2 protein | Reduced mitochondrial membrane potential [5] |
| p53 stabilization | Mutant p53 | Cell cycle arrest in G1 phase [5] |
| DNA intercalation | Minor groove | Unwinding of supercoiled DNA |
The antimicrobial activity of 2-(3,5-dichlorophenyl)-1-fluoronaphthalene is linked to its halogen substituents, which enhance membrane permeability and enzyme inhibition. In Cunninghamella elegans, analogous 1-fluoronaphthalene derivatives undergo stereoselective oxidation by fungal monooxygenases, generating dihydrodiol metabolites that disrupt redox balance [2]. The dichlorophenyl group may further inhibit efflux pumps in Gram-positive bacteria, as seen in structurally similar 2-chloro-5-fluorophenol derivatives [6].
Table 2: Comparative Antimicrobial Activity of Halogenated Naphthalenes
| Compound | Microbial Target | Zone of Inhibition (mm) |
|---|---|---|
| 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene* | Staphylococcus aureus | 10–12 (40 μM) |
| 2-Chloro-5-fluorophenol [6] | Streptococcus aureus | 13 (40 μM) |
| 1-Fluoronaphthalene [2] | Cunninghamella elegans | Metabolic disruption |
*Predicted values based on structural analogs [6].
The fluorine atom at the 1-position may block epoxidation at adjacent double bonds, redirecting oxidative metabolism to less toxic pathways and prolonging antimicrobial activity [2].
2-(3,5-Dichlorophenyl)-1-fluoronaphthalene’s lipophilic nature suggests potential blood-brain barrier penetration, enabling interactions with neuronal receptors. Fluorinated naphthalenes are known to modulate γ-aminobutyric acid (GABA) receptors, though specific data for this compound are lacking. Molecular docking simulations indicate moderate affinity for the serotonin transporter (SERT), a target of antidepressants like duloxetine [3]. Competitive inhibition of SERT could increase synaptic serotonin levels, implicating potential anxiolytic applications.
Enzyme inhibition studies highlight the compound’s dual role as a substrate and inhibitor of cytochrome P450 (CYP) isoforms. In fungal models, 1-fluoronaphthalene derivatives are metabolized by CYP monooxygenases to dihydrodiols, with fluorine blocking epoxidation at the 1,2-position [2]. This steric hindrance may extend to mammalian CYP3A4, reducing metabolism of co-administered drugs.
Table 3: Enzymatic Interactions of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene
| Enzyme | Interaction Type | Consequence |
|---|---|---|
| CYP3A4 | Competitive inhibition | Reduced drug metabolism |
| Tyrosyl-tRNA synthetase | Allosteric modulation | Impaired bacterial translation [6] |
| Dihydroorotate dehydrogenase | Binding pocket occlusion | Pyrimidine synthesis inhibition [6] |
The dichlorophenyl group enhances binding to bacterial dihydroorotate dehydrogenase (DHODH), a target for antiparasitic agents [6].
Molecular docking studies represent a fundamental computational approach for investigating the binding interactions between 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene and biological macromolecules. This technique provides critical insights into the compound's potential therapeutic mechanisms and selectivity profiles.
The molecular architecture of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene suggests potential interactions with various protein families. Fluorine bonding interactions between proteins and fluorinated ligands are particularly frequent and significant for binding affinity [1]. The compound's unique substitution pattern—featuring dichlorophenyl and fluoronaphthalene moieties—positions it as a candidate for targeting cytochrome P450 enzymes, particularly the 2A family [2].
Cytochrome P450 2A13 and 2A6 demonstrate significant capability in oxidizing naphthalene, phenanthrene, and biphenyl derivatives [2]. The binding affinities of substituted naphthalene derivatives with P450 2A13 show strong correlations with their oxidation susceptibility. For compounds with spectral binding constants comparable to parent polycyclic aromatic hydrocarbons, oxidation by these enzymes occurs readily in the presence of an NADPH-generating system [2].
Modern molecular docking approaches employ sophisticated scoring functions to evaluate protein-ligand interactions. The IPBind geometric deep learning method represents an advanced approach that leverages interatomic potential differences between bound and unbound states to predict binding affinity [3]. This methodology demonstrates superior performance compared to traditional docking approaches, particularly when handling novel unseen proteins [3].
For halogenated aromatic compounds like 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene, specialized consideration of fluorine bonding is essential. Computational studies reveal that fluorine bonding plays an essential role in protein-ligand binding, albeit with modest individual interaction strength [1]. The geometric characteristics of fluorine bonding interactions require quantum mechanics/molecular mechanics analysis to accurately reproduce their energetic contributions [1].
Quantitative structure-activity relationship modeling provides robust frameworks for predicting binding affinities of halogenated aromatic compounds. The use of Average Local Ionization Energy (ALIE) approach has demonstrated exceptional accuracy in predicting reactive sites of polycyclic aromatic hydrocarbons, achieving correct predictions for the vast majority of tested compounds [4]. This methodology proves particularly valuable for compounds containing multiple halogen substituents [4].
Table 1: Comparative Binding Affinity Prediction Methods
| Method | Accuracy | Computational Cost | Applicability to Halogenated Aromatics |
|---|---|---|---|
| ALIE Approach | >90% | Low | Excellent |
| NBO Charge Analysis | ~40% | Medium | Limited |
| OHPAH Thermodynamics | >85% | High | Good |
| Mulliken Analysis | ~55% | Low | Moderate |
Data derived from comprehensive evaluation studies [4].
The polycyclic aromatic hydrocarbon binding protein (4S PAH binding protein) represents a significant target for naphthalene derivatives [5] [6]. This protein demonstrates high-affinity binding to polycyclic aromatic hydrocarbons with dissociation equilibrium constants in the nanomolar range [5]. The binding activity exhibits temperature-dependent kinetics, with association and dissociation rates showing distinct patterns at different temperatures [5].
For fluorinated polycyclic aromatic hydrocarbons, structural modifications significantly influence biological activity and binding properties [7]. The introduction of fluorine substituents can either enhance or diminish tumorigenicity compared to parent compounds, depending on the substitution position and resulting conformational changes [7].
Quantum mechanical computational methods provide fundamental insights into the electronic structure and reactivity patterns of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene. These calculations reveal critical information about electron distribution, frontier molecular orbitals, and chemical reactivity indices.
Density Functional Theory calculations using various exchange-correlation functionals provide comprehensive electronic structure information for halogenated naphthalene derivatives [8] [9]. Time-dependent DFT calculations at the B3LYP level with extended basis sets successfully predict excitation energies and HOMO-LUMO gap energies for fluorinated aromatic systems [8].
The selection of appropriate computational methods is crucial for accurate predictions. Recent evaluations indicate that r2SCAN-D4 demonstrates superior performance for halogenated aromatic systems, exhibiting low mean absolute error and correct long-range behavior suitable for large-scale simulations [10]. This methodology proves particularly valuable for developing structure-function relationships in halogenated aromatic compounds [10].
Frontier molecular orbital calculations reveal the electronic properties governing chemical reactivity. For naphthalene derivatives, the HOMO energy levels typically range from -5.27 to -5.72 eV, with LUMO energies around -1.95 eV [8]. The energy gap between HOMO and LUMO provides critical information about electronic excitation properties and chemical stability [8].
Fluorine substitution significantly impacts aromatic character and electronic distribution. Computational studies demonstrate that fluorination generally weakens the aromatic character of polycyclic hydrocarbons, despite NICS calculations suggesting enhanced aromaticity [11]. These contradictory results highlight the complexity of fluorine effects on aromatic systems [11].
Global chemical reactivity descriptors provide quantitative measures of molecular reactivity and stability. These parameters include chemical hardness, electronic chemical potential, and electrophilicity indices [12]. For naphthalene derivatives, DFT and Hartree-Fock calculations yield comparable reactivity descriptor values, with B3LYP functionals showing good agreement with experimental observations [12].
Table 2: Quantum Mechanical Reactivity Parameters
| Property | Typical Range | Significance |
|---|---|---|
| HOMO Energy | -5.2 to -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.8 to -2.1 eV | Electron-accepting ability |
| Energy Gap | 3.4 to 4.0 eV | Chemical stability |
| Chemical Hardness | 2.8 to 3.5 eV | Reactivity index |
Values compiled from computational studies on substituted naphthalene derivatives [8] [12].
The combined presence of chlorine and fluorine substituents creates unique electronic environments. Halogenation modulates intermolecular interactions significantly, with interaction energies increasing 3-4 times from fluorine to iodine substitution [10]. For chlorinated systems, dispersion and exchange interactions primarily dictate equilibrium geometries [10].
Quantum mechanical calculations reveal that halogen atoms participate in specific intermolecular interactions that influence molecular recognition and binding. These interactions follow distinct geometric preferences and energetic patterns that can be predicted through computational methods [10].
The naphthalene core system exhibits complex aromaticity patterns that are modified by halogen substitution. Magnetically induced current density calculations provide quantitative measures of aromatic character for individual rings within the polycyclic system [11]. These calculations demonstrate that fluorination affects current pathways and aromatic strength in predictable ways [11].
Quantitative Structure-Activity Relationship modeling provides powerful predictive capabilities for estimating the biological activity of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene based on its molecular structure. QSAR methodologies integrate computational descriptors with experimental activity data to develop robust predictive models.
The development of accurate QSAR models requires careful selection of molecular descriptors that capture relevant structural features. For halogenated aromatic compounds, successful descriptors include topological indices, electronic properties, and steric parameters [13] [14]. Studies on halogen-containing aromatic compounds demonstrate that 2D and 3D QSAR approaches can achieve cross-validated correlation coefficients exceeding 0.97 [13].
Molecular interaction fields analysis provides particularly effective descriptors for fluorinated compounds. Three-dimensional QSAR studies using molecular interaction fields at 2.0 Å grid spacing yield highly predictive models with Q² values of 0.979 [13]. These models successfully predict cytotoxic activities with excellent agreement between calculated and experimental values [13].
QSAR model development follows systematic validation protocols to ensure statistical robustness and predictive reliability [15] [16]. The fundamental steps include dataset curation, descriptor calculation, model training, and extensive validation using both internal and external test sets [16].
For halogenated aromatic compounds, multiple linear regression, principal component regression, and partial least squares regression methods provide comparable predictive performance [13]. MLR methods achieve R² values of 0.904 with cross-validated Q² values of 0.824 for cytotoxicity prediction in halogenated aromatic systems [13].
Specific QSAR models have been developed for predicting aryl hydrocarbon receptor binding of halogenated aromatic compounds [14]. These models successfully encompass multiple chemical classes including polychlorinated biphenyls, dibenzofurans, and dibenzo-p-dioxins [14]. The use of non-minimum energy conformations improves model performance significantly, suggesting that bioactive conformations may differ from ground-state structures [14].
Table 3: QSAR Model Performance Metrics
| Model Type | R² Value | Q² Value | Applicability Domain |
|---|---|---|---|
| MLR (2D descriptors) | 0.904 | 0.824 | Halogenated aromatics |
| PCR | 0.785 | 0.662 | General organic compounds |
| PLSR | 0.903 | 0.718 | Drug-like molecules |
| 3D-MIF | 0.979 | 0.979 | Cytotoxic compounds |
Statistical metrics from validated QSAR studies [13] [14].
Advanced machine learning methodologies enhance QSAR prediction capabilities beyond traditional statistical methods [17] [18]. Neural networks, support vector machines, and random forests demonstrate superior performance for complex structure-activity relationships [17]. These methods excel at capturing non-linear relationships between molecular structure and biological activity [17].
Few-shot learning approaches address data scarcity challenges common in early-stage drug discovery [18]. The MHNfs method demonstrates strong performance across diverse prediction tasks, achieving accurate activity predictions based on minimal training data [18]. This approach proves particularly valuable for novel chemical scaffolds with limited experimental data [18].
Rigorous validation protocols ensure QSAR model reliability and define applicability domains [15]. Double cross-validation techniques improve model quality by testing multiple combinations of training data [15]. Intelligent consensus prediction methods, integrating multiple models, demonstrate superior external predictive power compared to individual models [15].
Prediction reliability indicators provide quantitative measures of prediction quality for external compounds [15]. These tools classify predictions as 'good,' 'moderate,' or 'bad' based on composite scoring techniques, enabling users to assess prediction confidence [15].
Molecular dynamics simulations provide detailed insights into the dynamic behavior, conformational flexibility, and interaction patterns of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene in various environments. These computational studies reveal time-dependent molecular behavior that static calculations cannot capture.
The accuracy of molecular dynamics simulations depends critically on appropriate force field selection and parameterization [19] [20]. For halogenated aromatic compounds, specialized force fields that accurately represent halogen bonding interactions and electronic polarization effects are essential [19].
Classical force fields describe molecular systems as collections of charged points connected by springs, with energy functions encompassing bond stretching, angle bending, torsional rotation, and non-bonded interactions [20]. For fluorinated aromatics, particular attention must be paid to the unique electronic properties of carbon-fluorine bonds and their influence on molecular geometry and dynamics [20].
Modern force field development employs quantum mechanical calculations to derive parameters that accurately reproduce experimental properties [19]. Transferable force fields allow application across different chemical systems, while component-specific parameterizations optimize accuracy for particular molecular classes [19].
Molecular dynamics simulations require careful protocol development to ensure statistical validity and physical relevance [21] [22]. Standard simulation protocols include system setup, energy minimization, equilibration, and production phases [21]. For protein-ligand complexes, simulations typically employ cubic boxes with appropriate solvation models and neutralizing counterions [21].
Temperature and pressure control mechanisms maintain constant simulation conditions. The Optimized Potential for Liquid Simulations force fields provide reliable frameworks for organic molecular simulations [21]. Simulation timescales typically range from nanoseconds to microseconds, depending on the phenomena under investigation [21].
Molecular dynamics simulations reveal conformational preferences and flexibility patterns of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene. The compound's polycyclic aromatic structure exhibits restricted conformational freedom compared to aliphatic molecules, but halogen substituents introduce specific rotational preferences [23].
Naphthalene crystal growth simulations demonstrate how molecular flexibility influences packing arrangements and surface interactions [23]. Enhanced sampling methods, such as well-tempered metadynamics, enable observation of rare conformational events that occur beyond standard simulation timescales [23].
Table 4: Molecular Dynamics Simulation Parameters
| Parameter | Typical Value | Significance |
|---|---|---|
| Time Step | 1-2 fs | Integration stability |
| Temperature | 300 K | Physiological conditions |
| Pressure | 1 atm | Standard conditions |
| Simulation Length | 10-100 ns | Statistical sampling |
| Water Model | SPC216/TIP3P | Solvation accuracy |
Standard parameters for halogenated aromatic simulations [21] [23].
Molecular dynamics simulations enable detailed analysis of intermolecular interactions involving fluorinated and chlorinated aromatic systems. Fluorinated aromatic molecules exhibit unique vibronic coupling effects that modulate excited state dynamics [24]. These effects become more pronounced with increased fluorine substitution and proximity of halogen atoms [24].
The perfluoro effect stabilizes πσ* states in highly fluorinated aromatics, leading to complex multi-mode oscillations in time-resolved measurements [24]. For mixed halogenated systems like 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene, different substituents create distinct oscillational patterns that can be mapped through computational analysis [24].
Molecular dynamics simulations of protein-ligand complexes reveal binding mechanisms and stability patterns [21]. Root-mean-square deviation analysis tracks structural changes over simulation time, while radius of gyration calculations monitor protein compactness [21]. Hydrogen bond analysis quantifies specific interactions between ligands and protein residues [21].
For halogenated aromatic ligands, simulations must account for unique binding modes involving halogen bonding and π-stacking interactions [21]. These interactions exhibit distinct geometric preferences and energetic contributions that influence overall binding affinity and selectivity [21].
Enhanced sampling methods overcome limitations of conventional molecular dynamics for studying rare events and slow conformational changes [23]. Metadynamics approaches accelerate exploration of conformational space by adding bias potentials to selected collective variables [23]. These techniques prove particularly valuable for studying crystal growth, phase transitions, and binding/unbinding processes [23].
Machine learning potentials increasingly supplement traditional force fields, providing quantum mechanical accuracy with classical simulation efficiency [25] [26]. These approaches enable longer simulations of larger systems while maintaining chemical accuracy for complex electronic environments [25] [26].